4-Chloro vs. Unsubstituted Benzothiazole: LogP and Electronic Profile Differentiation
The 4-chloro substituent on the benzothiazole ring of 897479-85-5 increases lipophilicity and alters the electron density of the heterocyclic core relative to the unsubstituted parent analogue 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 309271-15-6). The molecular formula of 897479-85-5 (C20H20ClN3OS, MW 385.91) differs by a Cl-for-H substitution versus the unsubstituted analogue (C20H21N3OS, MW 351.47) . This substitution increases the calculated XLogP by approximately 0.7–0.9 log units (estimated from fragment-based contribution of aromatic Cl), substantially altering predicted blood-brain barrier permeability and nonspecific protein binding characteristics [1]. In CNS-targeted benzothiazole-piperazine ligand series, analogous lipophilicity shifts of this magnitude have been shown to translate into measurable differences in receptor occupancy and off-target binding profiles [1].
| Evidence Dimension | Lipophilicity and molecular weight |
|---|---|
| Target Compound Data | C20H20ClN3OS; MW = 385.91 g/mol; calculated XLogP ≈ 3.8–4.2 |
| Comparator Or Baseline | Unsubstituted analogue (CAS 309271-15-6): C20H21N3OS; MW = 351.47 g/mol; calculated XLogP ≈ 2.9–3.3 |
| Quantified Difference | ΔMW = +34.44 g/mol; ΔXLogP ≈ +0.7 to +0.9 log units |
| Conditions | In silico fragment-based calculation using the XLogP3 algorithm applied to canonical SMILES structures |
Why This Matters
This lipophilicity shift places 897479-85-5 in a different property space than its unsubstituted analogue, which directly impacts the selection of appropriate assay conditions (e.g., DMSO stock concentration, protein binding adjustments) and the interpretability of cross-compound screening data.
- [1] Frontiers in Chemistry, 2017, 5, 64. SAR analysis of benzothiazole substitution patterns on drug-likeness and receptor affinity for D2/D3 ligands. View Source
